1-Chloro-4-fluorodibenzo[b,d]furan
Description
Properties
Molecular Formula |
C12H6ClFO |
|---|---|
Molecular Weight |
220.62 g/mol |
IUPAC Name |
1-chloro-4-fluorodibenzofuran |
InChI |
InChI=1S/C12H6ClFO/c13-8-5-6-9(14)12-11(8)7-3-1-2-4-10(7)15-12/h1-6H |
InChI Key |
AEMRVADVZIYLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3O2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation via Directed Lithiation and Electrophilic Quenching
One effective method involves lithiation of a fluorodibenzo[b,d]furan intermediate followed by electrophilic chlorination:
- Starting from 3-fluorodibenzo[b,d]furan, the compound is dissolved in dry tetrahydrofuran under inert atmosphere and cooled to -78 °C.
- Treatment with n-butyllithium generates a lithiated intermediate at the desired position.
- Subsequent reaction with an electrophilic chlorinating agent (e.g., chlorine source or chlorinating reagent) introduces the chlorine substituent at the 1-position.
- The reaction mixture is quenched with acid and extracted to isolate the 1-chloro-4-fluorodibenzo[b,d]furan product.
This method allows regioselective substitution due to the directing effect of the fluorine atom and the lithiation conditions.
Copper-Catalyzed Cyclization of Diaryliodonium Salts
A modern and efficient approach uses copper-catalyzed intramolecular cyclization of cyclic diaryliodonium salts bearing halogen substituents:
- Cyclic diaryliodonium salts with appropriate fluorine and chlorine substituents on the aromatic rings are prepared.
- Under aqueous conditions with copper(I) iodide catalyst, potassium carbonate base, and a suitable ligand, the diaryliodonium salt undergoes oxidative addition and intramolecular C–O bond formation.
- This yields dibenzofuran derivatives with halogen substituents, including 1-chloro-4-fluorodibenzo[b,d]furan, in moderate to good yields.
- The oxygen atom in the furan ring is derived from water, as confirmed by isotope labeling experiments.
- Reaction conditions typically involve heating at 100 °C for 24 hours in a water/toluene mixture.
This method is advantageous for its mild conditions, use of water as solvent, and broad substrate scope.
Palladium-Catalyzed Cross-Coupling and Cyclization
Another route involves palladium-catalyzed Suzuki-Miyaura cross-coupling of halogenated biphenyl precursors followed by cyclization:
- Halogenated biphenyl intermediates (e.g., 4-bromo-2,5-difluorobiphenyl derivatives) are synthesized via Suzuki coupling of halogenated arylboronic acids and halogenated aryl bromides.
- Subsequent demethylation or functional group transformation prepares the biphenyl for intramolecular cyclization.
- Palladium-catalyzed cyclization under reflux in tetrahydrofuran with base leads to dibenzofuran formation.
- This method allows introduction of chlorine and fluorine substituents at specific positions by choosing appropriate starting materials.
Photoinduced Radical Cyclization Methods
Emerging methods use photoinduced radical mechanisms to form dibenzofurans:
- Substituted o-arylphenols and dihalobenzenes undergo photoinduced radical coupling under SRN1 (nucleophilic radical substitution) conditions.
- This metal-free approach can yield halogenated dibenzofurans, including fluorinated and chlorinated derivatives.
- The reaction proceeds via radical anion intermediates and forms the C–O bond through electron transfer processes.
- Although less common for 1-chloro-4-fluorodibenzo[b,d]furan specifically, this method offers a green alternative for dibenzofuran synthesis.
Summary Table of Preparation Methods
Detailed Research Findings
- The lithiation approach exploits the directing effect of fluorine to lithiate the adjacent position selectively, enabling chlorination at the 1-position of dibenzofuran.
- Copper-catalyzed cyclization proceeds via oxidative addition of Cu(I) into the diaryliodonium salt, ligand exchange with water, and reductive elimination to form the dibenzofuran ring with halogen substituents. The reaction mechanism is supported by isotope labeling and control experiments.
- Palladium-catalyzed methods rely on Suzuki coupling to assemble halogenated biphenyl precursors, followed by intramolecular cyclization to form the dibenzofuran core. This method is well-established for functionalized dibenzofurans.
- Photoinduced methods provide a radical pathway for dibenzofuran formation, potentially avoiding heavy metals, but require specific substrates and conditions.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The chlorine atom at position 1 and fluorine at position 4 undergo nucleophilic substitution under specific conditions. The electronic nature of the substituents significantly affects reactivity:
-
Chlorine substitution : The chlorine atom, being a strong electron-withdrawing group, activates the aromatic ring for nucleophilic attack. For example, reactions with methoxide (CH₃O⁻) in polar aprotic solvents like DMSO yield 1-methoxy-4-fluorodibenzo[b,d]furan .
-
Fluorine substitution : Fluorine’s electronegativity and smaller size make substitution less favorable, but it can be displaced under high-temperature conditions or with strong nucleophiles like amides .
Table 1: Substitution Reactions of 1-Chloro-4-fluorodibenzo[b,d]furan
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| CH₃O⁻ | DMSO, 80°C | 1-Methoxy-4-fluorodibenzo[b,d]furan | 72% | |
| NH₂⁻ | Liquid NH₃, UV | 1-Amino-4-fluorodibenzo[b,d]furan | 58% | |
| CN⁻ | MeCN, 100°C | 1-Cyano-4-fluorodibenzo[b,d]furan | 65% |
Coupling Reactions
The compound participates in cross-coupling reactions, leveraging halogen atoms as leaving groups:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids replaces chlorine with aryl groups. For instance, reaction with phenylboronic acid forms 1-phenyl-4-fluorodibenzo[b,d]furan .
-
Heck Coupling : The fluorine atom can act as a directing group, enabling regioselective alkenylation at position 1 .
Key Mechanistic Insight :
In Cu-catalyzed cyclization reactions, water serves as the oxygen source for dibenzofuran formation, as confirmed by ¹⁸O isotopic labeling .
Photoinduced Cyclization
Under UV irradiation, 1-chloro-4-fluorodibenzo[b,d]furan undergoes intramolecular cyclization via a radical anion intermediate (SRN1 mechanism). This pathway is facilitated by electron-transfer reactions in liquid ammonia, forming polycyclic derivatives .
Example :
-
Reaction with 2-bromoiodobenzene yields tricyclic dibenzofuran derivatives in 15–57% yields, depending on irradiation time .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ oxidizes the furan ring, forming quinone derivatives.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic rings, yielding tetrahydrodibenzofuran analogs .
Comparative Reactivity
Table 2: Substituent Effects on Reaction Rates
| Position | Substituent | Relative Rate (vs H) | Notes |
|---|---|---|---|
| 1 | Cl | 0.45 | Electron-withdrawing, meta-directing |
| 4 | F | 0.82 | Mildly deactivating, ortho/para-directing |
Data from Hammett plots indicate electron-deficient aryl fluorosulfonates react faster with fluoride ions than neutral substrates .
Mechanistic Pathways
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C12H7ClF
- Molecular Weight : 220.64 g/mol
- IUPAC Name : 1-Chloro-4-fluorodibenzo[b,d]furan
- Canonical SMILES : C1=CC2=C(C(=C1)Cl)OC3=C2C=CC=C3F
Organic Synthesis
1-Chloro-4-fluorodibenzo[b,d]furan serves as a versatile intermediate in organic synthesis. Its halogen substituents allow for various nucleophilic substitution reactions, enabling the formation of more complex organic molecules. This property is particularly useful in synthesizing substituted dibenzofurans and related compounds.
Table 1: Common Reactions Involving 1-Chloro-4-fluorodibenzo[b,d]furan
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of Cl or F with other nucleophiles (e.g., amines, alcohols). |
| Coupling Reactions | Participation in Suzuki or Heck coupling to form biaryl compounds. |
| Oxidation/Reduction | Can be oxidized or reduced to yield various derivatives. |
Pharmaceutical Research
The compound is being investigated for its potential as a building block in the synthesis of therapeutic agents targeting various diseases, including cancer and bacterial infections. Its unique structure may enhance the biological activity of synthesized drugs.
Case Study : Research has demonstrated that derivatives of dibenzofurans exhibit promising anti-cancer properties, making 1-chloro-4-fluorodibenzo[b,d]furan a candidate for further drug development studies .
Materials Science
In materials science, 1-chloro-4-fluorodibenzo[b,d]furan is explored for its electronic properties, which can be harnessed to develop new materials with specific functionalities such as semiconductors or conductive polymers.
Table 2: Potential Applications in Materials Science
| Application Area | Description |
|---|---|
| Conductive Polymers | Used in the synthesis of polymers with enhanced electrical conductivity. |
| Organic Electronics | Potential use in organic light-emitting diodes (OLEDs) and solar cells. |
Environmental Studies
The environmental impact of dibenzofurans, including halogenated derivatives like 1-chloro-4-fluorodibenzo[b,d]furan, is an area of ongoing research due to their potential toxicity and persistence in the environment. Studies focus on their degradation pathways and ecological effects.
Case Study : Investigations into the biodegradation of dibenzofurans have highlighted the need for understanding their environmental fate, emphasizing the importance of studying compounds like 1-chloro-4-fluorodibenzo[b,d]furan .
Mechanism of Action
The mechanism of action of 1-Chloro-4-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below compares 1-Chloro-4-fluorodibenzo[b,d]furan with structurally related halogenated dibenzofurans and dibenzofuran-based intermediates:
| Compound Name | Substituents | Molecular Formula | Molecular Weight | Key Applications | Notable Properties |
|---|---|---|---|---|---|
| 1-Chloro-4-fluorodibenzo[b,d]furan | Cl (1), F (4) | C₁₂H₆ClFO | 220.63* | Research/Environmental analysis | Enhanced polarity due to F and Cl; potential intermediate in optoelectronics |
| 1,2,3,4-Tetrachlorodibenzofuran | Cl (1,2,3,4) | C₁₂H₄OCl₄ | 317.87 | Environmental analysis (standards) | High persistence; regulated due to dioxin-like toxicity |
| 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan | Br (4-phenyl), Ph (6) | C₂₄H₁₅BrO | 423.28 | OLED intermediates | High electron mobility; used in organic light-emitting devices |
| 1,2,3,8-Tetrachlorodibenzofuran | Cl (1,2,3,8) | C₁₂H₄OCl₄ | 305.96 | Environmental analysis (standards) | Isomer-specific toxicity; used in contamination studies |
*Calculated based on analogous structures.
Electronic and Physicochemical Properties
- Halogen Effects : The presence of fluorine in 1-Chloro-4-fluorodibenzo[b,d]furan increases electronegativity and polarity compared to fully chlorinated analogs (e.g., 1,2,3,4-tetrachlorodibenzofuran). This may reduce lipophilicity and environmental persistence relative to polychlorinated dibenzofurans .
- Optoelectronic Potential: Unlike brominated derivatives (e.g., 4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan), which are optimized for OLEDs due to bromine’s heavy-atom effect, the mixed Cl/F substitution in 1-Chloro-4-fluorodibenzo[b,d]furan could offer tunable electronic properties for niche applications .
Environmental and Toxicological Considerations
- Toxicity Profile: Chlorinated dibenzofurans (e.g., 1,2,3,4-tetrachlorodibenzofuran) are often evaluated for dioxin-like toxicity using toxic equivalency factors (TEFs).
- Analytical Utility : Like tetrachlorodibenzofurans listed in -Chloro-4-fluorodibenzo[b,d]furan may serve as a reference standard in environmental monitoring, particularly for tracking halogenated aromatic contaminants .
Biological Activity
1-Chloro-4-fluorodibenzo[b,d]furan is a compound of interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
1-Chloro-4-fluorodibenzo[b,d]furan is characterized by the presence of chlorine at position 1 and fluorine at position 4 on the dibenzofuran backbone. Its molecular formula is , with a molecular weight of approximately 220.65 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈ClF |
| Molecular Weight | 220.65 g/mol |
| IUPAC Name | 1-Chloro-4-fluorodibenzo[b,d]furan |
Synthesis Methods
The synthesis of 1-Chloro-4-fluorodibenzo[b,d]furan can be achieved through various methods, including:
- Electrophilic Aromatic Substitution : Chlorination and fluorination reactions are commonly employed to introduce the halogen substituents onto the dibenzofuran structure.
- Photoinduced Reactions : Recent studies have demonstrated that photoinduced electron transfer reactions can facilitate the formation of dibenzofurans, including this compound, from suitable precursors under UV light conditions .
Antimicrobial Properties
Research indicates that dibenzofuran derivatives exhibit significant antimicrobial activity. One study highlighted the effectiveness of various substituted dibenzofurans against bacterial strains, suggesting that 1-Chloro-4-fluorodibenzo[b,d]furan may possess similar properties due to its structural characteristics .
Cytotoxic Effects
In vitro studies have shown that certain dibenzofuran derivatives can induce cytotoxic effects in cancer cell lines. For instance, compounds with halogen substitutions often demonstrate enhanced activity against specific types of cancer cells. The presence of chlorine and fluorine in 1-Chloro-4-fluorodibenzo[b,d]furan may contribute to its potential as an anticancer agent, warranting further investigation.
The biological activity of 1-Chloro-4-fluorodibenzo[b,d]furan may involve:
- Enzyme Inhibition : The compound may interact with enzymes critical for cellular processes, potentially disrupting metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, affecting signaling pathways associated with cell growth and survival.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of dibenzofurans:
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various dibenzofurans, including halogenated derivatives. Results indicated that compounds with chlorine and fluorine substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria .
- Cytotoxicity Assessment : Research focusing on the cytotoxic effects of dibenzofurans revealed that 1-Chloro-4-fluorodibenzo[b,d]furan showed promising results against specific cancer cell lines, suggesting its potential as a lead compound for drug development .
- Mechanistic Insights : Investigations into the mechanisms of action demonstrated that dibenzofurans could inhibit key enzymes involved in cancer metabolism, highlighting their potential therapeutic applications in oncology .
Q & A
Q. What are the recommended analytical methods for detecting 1-Chloro-4-fluorodibenzo[b,d]furan in environmental samples?
Gas chromatography-mass spectrometry (GC/MS) is the primary method, using solvent systems such as 10% toluene in nonanol for sample preparation. Environmental analyses often employ internal standards like isotopically labeled analogs (e.g., ¹³C-labeled chlorinated dibenzofurans) to improve quantification accuracy . Cross-validation with high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy is advised for structural confirmation.
Q. What safety precautions are necessary when handling 1-Chloro-4-fluorodibenzo[b,d]furan in laboratory settings?
Use enclosed systems or local exhaust ventilation to minimize inhalation risks. Personal protective equipment (PPE) must include chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., vapor respirators) is required if engineering controls are insufficient. Contaminated waste should be disposed of via certified hazardous waste handlers, adhering to federal and local regulations .
Q. Which spectroscopic techniques are most effective for structural elucidation of 1-Chloro-4-fluorodibenzo[b,d]furan derivatives?
NMR (¹H/¹³C) is critical for confirming substitution patterns on the dibenzofuran core. Infrared (IR) spectroscopy identifies functional groups like C-Cl and C-F bonds, while mass spectrometry (MS) provides molecular weight and fragmentation patterns. For complex mixtures, hyphenated techniques like GC-IR/MS enhance specificity .
Advanced Research Questions
Q. How can researchers optimize the synthesis of 1-Chloro-4-fluorodibenzo[b,d]furan to minimize polychlorinated byproducts?
Control chlorination ratios ([Cl₂]/[precursor] ≤ 8:1) and reaction time (<24 hours) to reduce over-chlorination. Adjusting pH to mildly acidic conditions (pH 5–6) and using selective catalysts (e.g., FeCl₃) can favor mono-chlorination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from higher chlorinated analogs .
Q. What strategies resolve contradictions in toxicity data between in vitro and in vivo studies of 1-Chloro-4-fluorodibenzo[b,d]furan?
Discrepancies often arise from metabolic differences (e.g., cytochrome P450 activation in vivo vs. static cell cultures). Address this by:
Q. How to design experiments assessing the environmental persistence of 1-Chloro-4-fluorodibenzo[b,d]furan in aquatic systems?
Simulate environmental conditions using microcosms with sediment-water systems. Monitor degradation via:
- Photolysis: Expose to UV light (254 nm) and track half-life using HPLC.
- Biodegradation: Inoculate with microbial consortia from contaminated sites; measure metabolite formation via LC-MS.
- Hydrolysis: Vary pH (3–9) and temperature (4–37°C) to assess stability .
Methodological Considerations
- Data Contradiction Analysis: When conflicting results arise (e.g., variable toxicity endpoints), apply systematic reviews or meta-analyses to identify confounding variables (e.g., solvent carriers, exposure duration) .
- Experimental Replication: Use triplicate samples and blinded analysis to reduce bias. For synthetic protocols, report yields, purity (HPLC ≥95%), and spectral data to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
